![molecular formula C18H12F3N3O2 B2836301 N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide CAS No. 866157-13-3](/img/structure/B2836301.png)

N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

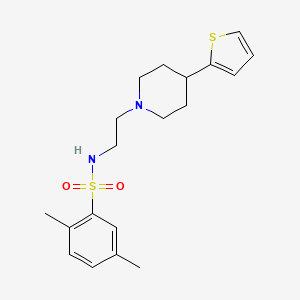

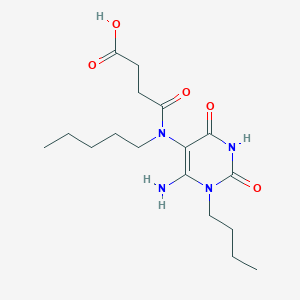

N-[3-(2-Pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide is a chemical compound with the molecular formula C18H12F3N3O2 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of N-[3-(2-Pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide consists of 18 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms . The average mass is 359.302 Da and the monoisotopic mass is 359.088165 Da .Aplicaciones Científicas De Investigación

Antimycobacterial Agents

A study by Zítko et al. (2018) discussed the design, synthesis, and evaluation of N-(pyrazin-2-yl)benzamides, including derivatives similar in structure to N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide, as potential antimycobacterial agents. These compounds were evaluated against Mycobacterium tuberculosis and several non-tuberculous mycobacterial strains. The findings revealed that some N-pyrazinylbenzamides exhibited lower cytotoxicity and better selectivity compared to their N-phenylpyrazine-2-carboxamide counterparts, highlighting their potential as safer antimycobacterial candidates (Zítko et al., 2018).

Ligands in Ullmann-type Reactions

Damkaci et al. (2014) demonstrated the use of N-phenyl-2-pyridincarboxamide-1-oxide, a compound with structural similarities to the subject compound, as a ligand in Ullmann-type C-N bond formation reactions. This research underscores the compound's utility in facilitating the synthesis of complex organic structures, potentially offering new pathways in synthetic organic chemistry (Damkaci et al., 2014).

Organic Light Emitting Diodes (OLEDs)

Zhang et al. (2016) explored iridium(III) complexes bearing amide ligands similar to N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide for application in green phosphorescent OLEDs. These compounds were found to significantly enhance the photoluminescence quantum yields, indicating their potential to improve the efficiency and performance of OLEDs (Zhang et al., 2016).

Organic Carbonates Formation

Adolph et al. (2015) reported on the synthesis of ionic cobalt(III) complexes using ligands derived from N,N-bis(2-pyrazinecarboxamide)-1,2-benzene. These complexes were tested as catalysts for the formation of organic carbonates from epoxides and CO2, showcasing a novel application in the field of green chemistry and carbon capture technologies (Adolph et al., 2015).

Aromatic Polyamides Synthesis

Yokozawa et al. (2002) presented research on the synthesis of well-defined aromatic polyamides from phenyl 4-(4-octyloxybenzylamino)benzoate, which bears structural resemblance to the compound . This work highlights the compound's relevance in the development of advanced polymeric materials with controlled molecular weights and low polydispersity, potentially beneficial for various industrial applications (Yokozawa et al., 2002).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various receptors and enzymes, which play crucial roles in cellular processes .

Biochemical Pathways

Based on the nature of similar compounds, it can be inferred that it might interfere with several biochemical pathways, leading to downstream effects that can alter cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[3-(pyrazin-2-yloxy)phenyl]-3-(trifluoromethyl)benzamide . .

Propiedades

IUPAC Name |

N-(3-pyrazin-2-yloxyphenyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3O2/c19-18(20,21)13-4-1-3-12(9-13)17(25)24-14-5-2-6-15(10-14)26-16-11-22-7-8-23-16/h1-11H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORGTXIBXFOBPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Fluoro-4-methylphenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2836219.png)

![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)

![2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2836228.png)

![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)

![1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2836232.png)

![2-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2836234.png)

![2-[[1-[(2,5-Difluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2836235.png)

![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide](/img/structure/B2836237.png)